Sub-Nanomolar Potency vs. Leading USP7 Inhibitors
(Rac)-XL177A demonstrates unparalleled in vitro potency against the USP7 enzyme compared to other widely used USP7 chemical probes. In a direct comparison using a Ub-AMC assay, (Rac)-XL177A inhibited USP7 with an IC50 of 0.34 nM, which is ~153-fold more potent than the non-covalent inhibitor FT671 (IC50 = 52 nM) [1]. This difference is even more pronounced when compared to the first-generation inhibitor P22077 (IC50 = 8 µM) [2], representing a ~23,500-fold improvement in potency [1][2].
| Evidence Dimension | In vitro potency (IC50) against full-length USP7 |
|---|---|
| Target Compound Data | IC50 = 0.34 nM |
| Comparator Or Baseline | FT671 (IC50 = 52 nM) [1]; P22077 (IC50 = 8 µM) [2] |
| Quantified Difference | ~153-fold more potent than FT671; ~23,500-fold more potent than P22077 |
| Conditions | Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) cleavage assay |
Why This Matters
This extreme potency allows for complete target engagement at lower concentrations, minimizing off-target effects and ensuring robust target validation in cellular assays.
- [1] Schauer, N.J., et al. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. Scientific Reports, 10, 5324 (2020). View Source
- [2] Altun, M., et al. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes. Chemistry & Biology, 18(11), 1401-1412 (2011). View Source
